cis-4-Decen-1-ol
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Overview
Description
cis-4-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a colorless to light yellow liquid with a waxy, fruity aroma. This compound is an aliphatic alcohol, specifically a decenol, where the double bond is in the cis configuration at the fourth carbon position .
Mechanism of Action
Target of Action
cis-4-Decen-1-ol is primarily used as a biochemical reagent . It is often used as a biological material or organic compound in life science related research . It is also used in the flavor and fragrance industry, indicating that its primary targets may be olfactory receptors .
Mode of Action
Given its use in the flavor and fragrance industry, it likely interacts with olfactory receptors to produce a specific scent or flavor .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .
Pharmacokinetics
Its physical properties such as its molecular weight (15627) and density (0853 g/mL at 25 °C) have been reported .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the research .
Action Environment
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: cis-4-decenal.
Reduction: Decanol.
Substitution: cis-4-decenyl chloride.
Scientific Research Applications
Comparison with Similar Compounds
cis-4-Decenal: An aldehyde with a similar structure but with an aldehyde group instead of an alcohol group.
cis-5-Octen-1-ol: An aliphatic alcohol with a similar structure but with the double bond at the fifth carbon position.
trans-2-Decenal: An isomer with the double bond in the trans configuration at the second carbon position.
Uniqueness: cis-4-Decen-1-ol is unique due to its specific configuration and position of the double bond, which influences its chemical reactivity and biological activity. Its cis configuration at the fourth carbon position makes it distinct from its trans isomers and other positional isomers .
Properties
CAS No. |
57074-37-0 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-4-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
VUNFOJWKJSYIDH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCCCO |
Isomeric SMILES |
CCCCC/C=C\CCCO |
Canonical SMILES |
CCCCCC=CCCCO |
density |
0.844-0.850 |
Key on ui other cas no. |
57074-37-0 |
physical_description |
Colourless liquid; Waxy, fruity aroma |
Pictograms |
Irritant |
solubility |
Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water Soluble (in ethanol) |
Synonyms |
(Z)-4-Decen-1-ol; (4Z)-4-Decen-1-ol; cis-4-Decenol; (Z)-Dec-4-en-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?
A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.
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